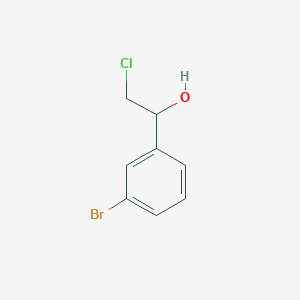
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,1-Difluoro-3-(4-nitrophényl)propan-2-one est un composé organique de formule moléculaire C9H7F2NO3 et d'une masse molaire de 215,15 g/mol . Ce composé est caractérisé par la présence de deux atomes de fluor, d'un groupe nitro et d'un groupe fonctionnel cétone. Il est utilisé dans diverses réactions chimiques et trouve des applications dans la recherche scientifique.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 1,1-Difluoro-3-(4-nitrophényl)propan-2-one implique généralement la réaction du 4-nitrobenzaldéhyde avec la difluorométhylcétone dans des conditions spécifiques. La réaction est réalisée en présence d'une base, telle que le carbonate de potassium, et d'un solvant comme le diméthylsulfoxyde (DMSO). Le mélange réactionnel est chauffé à une température spécifique pour faciliter la formation du produit souhaité .
Méthodes de Production Industrielle
La production industrielle de la 1,1-Difluoro-3-(4-nitrophényl)propan-2-one suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et une pureté élevée du produit. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions
La 1,1-Difluoro-3-(4-nitrophényl)propan-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : La réduction du groupe nitro peut produire des amines.
Substitution : Les atomes de fluor peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le gaz hydrogène (H2) en présence d'un catalyseur au palladium (Pd/C) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) peuvent être utilisés pour les réactions de substitution.
Principaux Produits
Oxydation : Acides carboxyliques.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
La 1,1-Difluoro-3-(4-nitrophényl)propan-2-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'Action
Le mécanisme d'action de la 1,1-Difluoro-3-(4-nitrophényl)propan-2-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut subir une attaque nucléophile au niveau du carbone carbonyle, conduisant à la formation de divers intermédiaires. Ces intermédiaires peuvent ensuite participer à d'autres réactions, en fonction des conditions et des réactifs utilisés .
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used .
Comparaison Avec Des Composés Similaires
Composés Similaires
- 1,1-Difluoro-2-(4-nitrophényl)éthanone
- 1,1-Difluoro-3-(4-méthylphényl)propan-2-one
- 1,1-Difluoro-3-(4-chlorophényl)propan-2-one
Unicité
La 1,1-Difluoro-3-(4-nitrophényl)propan-2-one est unique en raison de la présence à la fois d'atomes de fluor et d'un groupe nitro, qui confèrent des propriétés chimiques distinctes. La combinaison de ces groupes fonctionnels permet une large gamme de réactions chimiques et d'applications, ce qui en fait un composé précieux dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C9H7F2NO3 |
|---|---|
Poids moléculaire |
215.15 g/mol |
Nom IUPAC |
1,1-difluoro-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H7F2NO3/c10-9(11)8(13)5-6-1-3-7(4-2-6)12(14)15/h1-4,9H,5H2 |
Clé InChI |
PHOZPCQJCAGSKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)C(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)
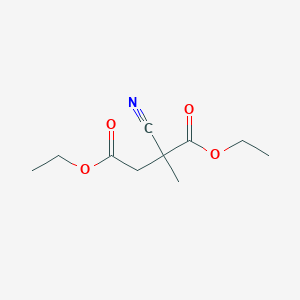

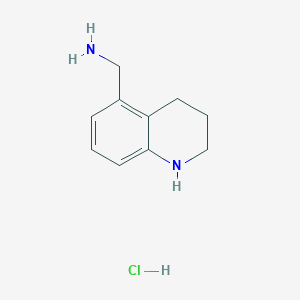
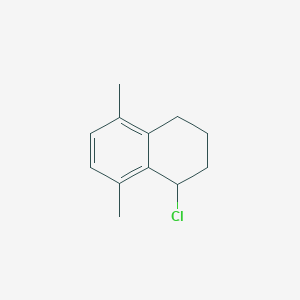
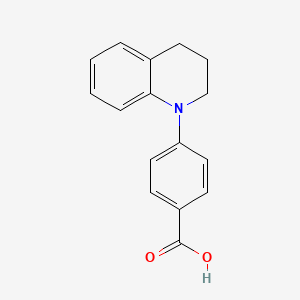

![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)


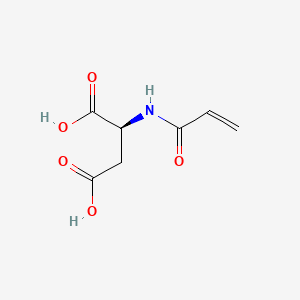
![1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)
